molecular formula C14H16NO2P B3057665 [(Dimethylamino)oxy](diphenyl)-lambda~5~-phosphanone CAS No. 83575-89-7

[(Dimethylamino)oxy](diphenyl)-lambda~5~-phosphanone

Cat. No. B3057665
CAS RN: 83575-89-7
M. Wt: 261.26 g/mol
InChI Key: KPTBABDQVNNTBQ-UHFFFAOYSA-N
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Description

[(Dimethylamino)oxy](diphenyl)-lambda~5~-phosphanone, commonly known as DMAP, is a versatile and widely used reagent in organic chemistry. It is a white crystalline solid with a molecular formula of C13H16NO2P and a molecular weight of 249.24 g/mol. DMAP is a tertiary amine oxide that is often used as a catalyst in various chemical reactions due to its unique properties.

Mechanism of Action

DMAP acts as a nucleophilic catalyst by donating a pair of electrons to the substrate, which increases the electrophilicity of the substrate. It also acts as a Lewis base catalyst by coordinating with the substrate and forming a complex that facilitates the reaction. DMAP can also act as a hydrogen bond acceptor, which stabilizes the intermediate and enhances the reaction rate.
Biochemical and Physiological Effects:
DMAP has no known biochemical or physiological effects on living organisms. It is a stable and non-toxic compound that is safe to handle in the laboratory.

Advantages and Limitations for Lab Experiments

DMAP is a versatile and widely used reagent in organic chemistry due to its unique properties. It is a highly effective catalyst that can enhance the reaction rate and yield of various chemical reactions. DMAP is also relatively inexpensive and easy to handle in the laboratory. However, DMAP has some limitations, including its low solubility in water and its tendency to form complexes with metal ions.

Future Directions

There are many potential future directions for research on DMAP, including the development of new synthetic methods, the optimization of existing reactions, and the exploration of new applications in organic chemistry. Some possible areas of research include the use of DMAP in the synthesis of biologically active compounds, the development of new catalytic systems based on DMAP, and the investigation of the mechanism of action of DMAP in various chemical reactions. Additionally, research on the environmental impact of DMAP and its potential toxicity to living organisms may be important for ensuring its safe and sustainable use in the future.

Scientific Research Applications

DMAP is widely used as a catalyst in various chemical reactions, including esterification, amidation, and acylation reactions. It is also used as a nucleophilic catalyst and a Lewis base catalyst. DMAP is an essential reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of polymers, dyes, and pigments.

properties

IUPAC Name

N-diphenylphosphoryloxy-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16NO2P/c1-15(2)17-18(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTBABDQVNNTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)OP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545523
Record name [(Dimethylamino)oxy](diphenyl)-lambda~5~-phosphanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-diphenylphosphoryloxy-N-methylmethanamine

CAS RN

83575-89-7
Record name [(Dimethylamino)oxy](diphenyl)-lambda~5~-phosphanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(Dimethylamino)oxy](diphenyl)-lambda~5~-phosphanone
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